L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide
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Overview
Description
L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide is a complex organic compound that features a combination of amino acids, indole, and naphthalene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide typically involves multiple steps, starting from the individual components. The process may include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of hydrazones.
Naphthalene Derivative Preparation: This involves the functionalization of naphthalene to introduce the carbonyl group.
Coupling Reactions: The indole and naphthalene derivatives are coupled with L-tyrosine and L-alanine derivatives using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The indole and naphthalene rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cell surface or intracellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide can be compared with other compounds that have similar structural features:
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole nucleus.
Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-1,4-dione.
Peptide Derivatives: Compounds like L-tyrosyl-L-alanine and other dipeptides.
Uniqueness
The uniqueness of this compound lies in its combination of these diverse structural elements, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
649713-20-2 |
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Molecular Formula |
C35H37N5O5 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)indol-3-yl]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C35H37N5O5/c36-18-5-6-19-45-35(21-30(33(38)43)40-34(44)28(37)20-22-14-16-24(41)17-15-22)27-12-3-4-13-29(27)39-32(35)31(42)26-11-7-9-23-8-1-2-10-25(23)26/h1-4,7-17,28,30,41H,5-6,18-21,36-37H2,(H2,38,43)(H,40,44)/t28-,30-,35?/m0/s1 |
InChI Key |
ZOLVRLUEVVNTJQ-HKRAWCJGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4C3(C[C@@H](C(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)OCCCCN |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4C3(CC(C(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N)OCCCCN |
Origin of Product |
United States |
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